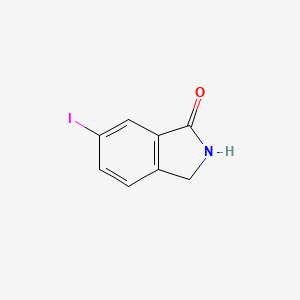
6-Iodoisoindolin-1-one
Overview
Description
6-Iodoisoindolin-1-one is a chemical compound that belongs to the isoindolinone family, which is characterized by a core structure consisting of a fused two-ring system with nitrogen and oxygen heteroatoms. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their potential applications. For instance, the study of 6-alkoxyisoindolin-1-ones as potential antipsychotics indicates the relevance of isoindolinone derivatives in medicinal chemistry, particularly in the context of neuropsychiatric disorders .
Synthesis Analysis
The synthesis of isoindolinone derivatives can be complex, involving multiple steps and the need for catalysts. The paper on the synthesis of 4-Iodoisoquinolin-1(2H)-ones describes a method that could potentially be adapted for the synthesis of this compound. The described method uses a dirhodium(II) catalyst for the iodination and oxidation of isoquinolinium iodide salts, which are structurally related to isoindolinones. This process yields the desired products with good to excellent efficiency and has been scaled up to gram quantities, suggesting its potential utility for the synthesis of related compounds like this compound .
Molecular Structure Analysis
The molecular structure of this compound would consist of an isoindolinone core with an iodine substituent at the 6-position. This structural feature is likely to influence the compound's reactivity and interaction with biological targets. The presence of the iodine atom could also facilitate further chemical modifications, as halogens are commonly used in cross-coupling reactions to introduce additional functional groups.
Chemical Reactions Analysis
Isoindolinones, including this compound, can participate in various chemical reactions due to their reactive sites. The iodine substituent, in particular, makes them suitable for cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. Although the papers provided do not detail reactions specific to this compound, the general reactivity of halogenated heterocycles suggests that it could undergo reactions such as Suzuki-Miyaura, Stille, or Heck couplings, among others.
Physical and Chemical Properties Analysis
Scientific Research Applications
Anti-Cancer Activity
- A study focused on the construction of a library of multisubstituted 3-methyleneisoindolin-1-ones, revealing their potential anti-cancer activity. Notably, two compounds from this library exhibited significant growth inhibitory effects on the human breast cancer cell line MCF-7 (Mehta, Mangyan, & Brahmchari, 2022).
Synthesis and Chemical Applications
- Unsymmetrical CNN pincer ligands, derived from isoindolines, have been synthesized and applied in the creation of palladium(II) complexes. These complexes showed promise in facilitating CC coupling reactions, highlighting their potential in chemical synthesis (Bröring, Kleeberg, & Köhler, 2008).
Pharmacological Research
- Research involving isoindolin-1-one derivatives has led to the development of compounds with potential as melatonin agonists and antagonists. This indicates their applicability in studying the melatonin receptor, which could have implications in sleep regulation and other physiological processes (Faust et al., 2000).
Neuroscientific Research
- Isoindolin-1-one derivatives have also been explored in the context of dopamine neurotransmission. For instance, 6-Alkoxyisoindolin-1-one based compounds have been identified as potential dopamine D2 partial agonists, which could have implications in the treatment of psychiatric disorders (Favor et al., 2010).
Biological and Chemical Synthesis
- Isoindolin-1-one frameworks have been found in a range of natural compounds exhibiting diverse biological activities. Recent advancements in their synthesis have opened new possibilities in the field of medicinal chemistry (Upadhyay et al., 2020).
Safety and Hazards
The safety information for 6-Iodoisoindolin-1-one includes a GHS07 pictogram and a warning signal word . The hazard statements are H302-H317, and the precautionary statement is P280 .
Relevant Papers The relevant papers on this compound include studies on the ultrasonic-assisted synthesis of isoindolin-1-one derivatives . These papers provide valuable insights into the synthesis, properties, and potential applications of this compound.
Mechanism of Action
Target of Action
6-Iodoisoindolin-1-one is a heterocyclic compound that has shown potential as a Cyclin-dependent kinase (CDK) inhibitor . CDKs are a family of protein kinases that regulate the cell cycle, and their inhibition can disrupt cell division, making them attractive targets for anti-cancer therapies .
Mode of Action
The compound interacts with its target, CDK7, through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues . This interaction inhibits the kinase activity of CDK7, disrupting the cell cycle and potentially leading to cell death .
Biochemical Pathways
The inhibition of CDK7 by this compound affects the cell cycle regulation pathway . CDK7 is involved in cell cycle progression, and its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
Computational studies suggest that it exhibitssuperior qualities to known CDK7 inhibitors
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-cancer activity . By inhibiting CDK7, it disrupts the cell cycle, potentially leading to cell death and preventing the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
6-Iodoisoindolin-1-one plays a significant role in biochemical reactions, particularly as a potential inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is an enzyme involved in cell cycle regulation and transcription. The interaction between this compound and CDK7 involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex and prevent CDK7 from phosphorylating its substrates . Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in DNA repair and apoptosis, further highlighting its potential as a therapeutic agent .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation by blocking the activity of CDK7, leading to cell cycle arrest and apoptosis . This compound also influences cell signaling pathways, such as the p53 pathway, which is crucial for maintaining genomic stability and preventing tumor development . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and promoting cell death in cancerous cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of CDK7, where it forms hydrogen bonds with key amino acid residues, such as lysine and aspartate . This binding inhibits the kinase activity of CDK7, preventing the phosphorylation of its target proteins and disrupting the cell cycle. Additionally, this compound has been shown to induce changes in gene expression by inhibiting the activity of transcription factors, such as E2F and p53, which play critical roles in cell cycle regulation and apoptosis . These molecular interactions contribute to the compound’s ability to inhibit cell proliferation and induce cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In in vitro studies, the effects of this compound on cellular function have been shown to persist for several hours after treatment, with a gradual decline in activity as the compound is metabolized and degraded . In in vivo studies, long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may cause adverse effects, such as hepatotoxicity and nephrotoxicity, due to its accumulation in the liver and kidneys . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, which catalyze its oxidation and conjugation with glucuronic acid . These metabolic reactions increase the solubility of this compound, facilitating its excretion via the kidneys . Additionally, the compound’s metabolites may interact with other enzymes and cofactors, potentially affecting metabolic flux and altering the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be a substrate for ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells and contribute to its distribution in different tissues . Additionally, this compound may bind to plasma proteins, such as albumin, which can affect its bioavailability and distribution . The localization and accumulation of this compound in specific tissues, such as the liver and kidneys, are influenced by these transport and binding interactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize primarily in the cytoplasm and nucleus of cells, where it interacts with its target proteins and exerts its effects . The presence of specific targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, such as the nucleolus or mitochondria . These localization patterns are essential for the compound’s ability to modulate cellular processes and induce cell death in cancer cells .
properties
IUPAC Name |
6-iodo-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGBKJIBYIUGNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)I)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623520 | |
| Record name | 6-Iodo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
675109-30-5 | |
| Record name | 6-Iodo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

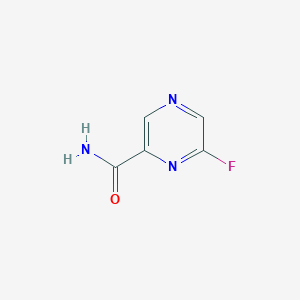
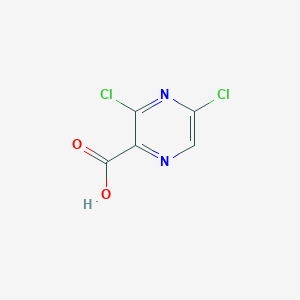
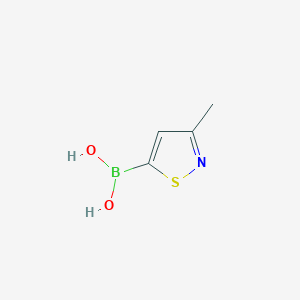
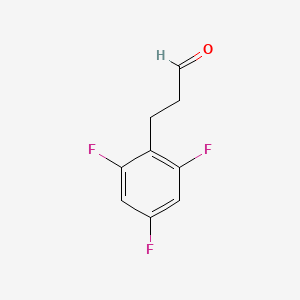
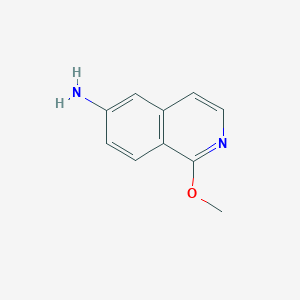
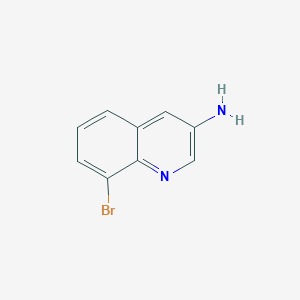

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)
![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)

